3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
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Overview
Description
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound that features a tert-butyl group, a phenyl ring, a tetrahydrofuran moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the Tert-butyl Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.
Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting tetrahydrofuran with piperidine under acidic conditions.
Urea Formation: The final step involves the reaction of the tert-butyl phenyl intermediate with the piperidine derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Electrophiles like halogens, nucleophiles like amines
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)methyl)urea
- 1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)ethyl)urea
Uniqueness
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is unique due to the presence of both the tetrahydrofuran and piperidine moieties, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in similar compounds, making it a subject of interest for further research and development.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVVAFHSLZOQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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